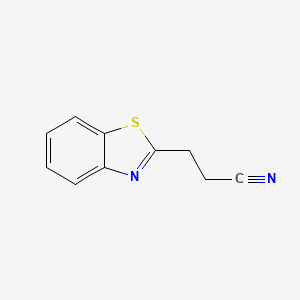

2-Benzothiazolepropanenitrile

Description

Significance of Benzothiazole (B30560) Scaffolds in Heterocyclic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.com This structural motif is of immense interest in medicinal and materials chemistry due to its versatile biological and chemical properties. tandfonline.comnih.gov The benzothiazole core is a common feature in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities. nih.govbenthamscience.comresearchgate.net

The importance of the benzothiazole scaffold is underscored by its presence in various natural products and synthetic pharmaceuticals. crimsonpublishers.comijsrst.com Researchers have extensively explored derivatives of benzothiazole, leading to the development of agents with significant therapeutic potential. nih.govcrimsonpublishers.comrsc.org The structural versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. benthamscience.comresearchgate.net This adaptability has made it a "privileged scaffold" in drug discovery, a core structure that can be modified to interact with a wide range of biological targets. researchgate.netresearchgate.net

The chemical reactivity of benzothiazoles also contributes to their significance. They can participate in a variety of chemical transformations, serving as versatile intermediates in the synthesis of more complex molecules. rsc.orgorganic-chemistry.org The development of novel synthetic methodologies for benzothiazole derivatives remains an active area of research, continuously expanding their applications in organic synthesis. organic-chemistry.org

Role of Nitrile Functional Groups in Organic Transformations

The nitrile, or cyano, functional group (–C≡N) is a highly versatile and reactive moiety in organic chemistry. ebsco.comfiveable.me Its linear structure and the strong triple bond between carbon and nitrogen confer unique chemical properties. ebsco.comteachy.app The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, a characteristic that is central to many of its synthetic applications. wikipedia.org

Nitriles serve as important precursors to a variety of other functional groups. fiveable.me They can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. wikipedia.orgnumberanalytics.com This ability to be readily converted into other functionalities makes nitriles valuable intermediates in multi-step organic syntheses. teachy.appnumberanalytics.com

Furthermore, the nitrile group can influence the physical and chemical properties of a molecule, such as its polarity, boiling point, and solubility. fiveable.me The discovery and development of reactions involving nitriles have been pivotal in the advancement of organic chemistry, enabling the construction of complex molecular architectures from simpler starting materials. ebsco.comnumberanalytics.com

Structural and Synthetic Context of 2-Benzothiazolepropanenitrile within the Chemical Literature

This compound, with the chemical formula C10H8N2S, incorporates both the benzothiazole scaffold and a propanenitrile substituent at the 2-position of the benzothiazole ring. The synthesis of such a molecule typically involves the strategic combination of precursors containing these respective functionalities.

While specific, detailed research findings on the direct synthesis and exhaustive properties of this compound are not extensively documented in the provided search results, its synthesis can be inferred from general methods for creating 2-substituted benzothiazoles. A common synthetic route involves the condensation reaction between 2-aminothiophenol (B119425) and a suitable three-carbon nitrile-containing electrophile. nih.gov For instance, a reaction with a derivative of propanoic acid where the carboxylic acid is replaced by a nitrile and an appropriate leaving group on the α- or β-carbon could potentially yield the target molecule. Another approach could be the reaction of 2-mercaptobenzothiazole (B37678) with a halo-substituted propanenitrile. chemsrc.com

The chemical literature provides a rich context for the synthesis of various benzothiazole derivatives. organic-chemistry.orgnih.govpcbiochemres.com These methods often utilize catalysts and specific reaction conditions to achieve high yields and selectivity. pcbiochemres.com The reactivity of the resulting this compound would be dictated by both the benzothiazole ring system and the nitrile group. The benzothiazole moiety could undergo electrophilic substitution on the benzene ring, while the nitrile group offers a site for nucleophilic addition and other transformations characteristic of nitriles. wikipedia.org

Below is a table summarizing the key chemical entities discussed:

| Compound Name | Chemical Formula | Key Structural Features |

| Benzothiazole | C7H5NS | A benzene ring fused to a thiazole ring. tandfonline.com |

| Nitrile (Cyano Group) | -CN | A carbon atom triple-bonded to a nitrogen atom. fiveable.me |

| This compound | C10H8N2S | A benzothiazole core with a propanenitrile group at the 2-position. |

| 2-Aminothiophenol | C6H7NS | A key precursor for benzothiazole synthesis. mdpi.com |

| 2-Mercaptobenzothiazole | C7H5NS2 | A reactive intermediate for synthesizing 2-substituted benzothiazoles. chemsrc.com |

Further investigation into specific synthetic protocols and characterization data, such as spectroscopic analysis (NMR, IR, Mass Spectrometry), would be necessary to fully elucidate the chemical profile of this compound. nih.gov Such data would provide concrete evidence for its structure and purity, and pave the way for exploring its potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXYMEZEZFQOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365754 | |

| Record name | 2-benzothiazolepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21344-51-4 | |

| Record name | 2-benzothiazolepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Benzothiazolepropanenitrile

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the benzothiazole (B30560) ring influences the reactivity of the adjacent propanenitrile side chain, particularly the cyano group. This functionality serves as a versatile handle for a variety of chemical transformations.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group in 2-Benzothiazolepropanenitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic operations to construct more complex molecular architectures. While specific studies on this compound are limited, the reactivity of the closely related 2-cyanomethyl-1,3-benzothiazole provides valuable insights.

This analog readily participates in reactions with a range of nucleophiles. For instance, it reacts with α,β-unsaturated nitriles, α-chloro ethyl acetoacetate, 2-aminobenzaldehyde, and 5-chlorosalicylaldehyde, leading to the formation of diverse heterocyclic systems such as pyrido[2,1-b]benzothiazoles, 2-aminoquinolines, and coumarins researchgate.net. Furthermore, reaction with α,β-unsaturated ketones and 2-aminobenzothiol hydrochloride affords cyclohexane (B81311) and 2-(1,3-benzothiazol-2-yl)methylidene derivatives, respectively researchgate.net. The reaction with ethyl acetate (B1210297) yields a ketonitrile, which can be further cyclized with hydrazine (B178648) hydrate (B1144303) to produce an aminopyrazole derivative researchgate.net. These examples underscore the utility of the nitrile group as an electrophilic partner in cyclization and condensation reactions.

A key reaction involves the initial nucleophilic attack on the nitrile carbon, which can be followed by intramolecular cyclization, leading to the formation of new ring systems. The specific outcomes of these reactions are summarized in the table below.

| Nucleophile/Reagent | Resulting Product Class |

| α,β-Unsaturated nitriles | Pyrido[2,1-b]benzothiazoles |

| α-Chloro ethyl acetoacetate | Pyrido[2,1-b]benzothiazoles |

| 2-Aminobenzaldehyde | 2-Aminoquinoline |

| 5-Chlorosalicylaldehyde | Coumarin |

| α,β-Unsaturated ketone | Cyclohexane derivative |

| 2-Aminobenzothiol hydrochloride | 2-(1,3-Benzothiazol-2-yl)methylidene |

| Ethyl acetate / Hydrazine hydrate | Aminopyrazole derivative |

| p-Chlorophenyl isothiocyanate / Phenacylbromide | Substituted 4-aminothiophene |

Reduction Pathways of the Nitrile Moiety

The nitrile group of this compound can be reduced to a primary amine, providing a pathway to introduce a flexible and reactive aminoethyl side chain at the 2-position of the benzothiazole ring. The choice of reducing agent is crucial in determining the outcome and selectivity of the reaction.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. chemistrysteps.comlibretexts.orgpharmaguideline.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. Subsequent workup with water furnishes the primary amine. Given its high reactivity, LiAlH4 reductions are typically carried out in anhydrous ethereal solvents. pharmaguideline.com

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not effective for the reduction of nitriles to amines under standard conditions. chemistrysteps.comquora.com However, its reactivity can be enhanced by the addition of catalysts or by using it in specific solvent systems. The lower reactivity of NaBH4 can be advantageous for selective reductions in molecules containing more reactive functional groups, such as aldehydes and ketones. pharmaguideline.comyoutube.com

The general scheme for the reduction of a nitrile to a primary amine is presented below.

| Reducing Agent | Reactivity with Nitriles | Typical Solvents |

| Lithium aluminum hydride (LiAlH4) | High | Anhydrous ether, THF |

| Sodium borohydride (NaBH4) | Low (requires activation) | Protic solvents (e.g., methanol (B129727), ethanol) |

Hydrolysis Reactions of the Nitrile Group to Amides and Carboxylic Acids

The nitrile functionality of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This transformation provides a route to introduce carboxylic acid or amide functionalities, which are valuable for further derivatization, for example, in the synthesis of biologically active compounds.

Hydrolysis can be catalyzed by either acid or base. lumenlearning.comstackexchange.com The reaction proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt (under acidic conditions) or ammonia (B1221849) and a carboxylate salt (under basic conditions). chemistrysteps.comthieme-connect.de

To isolate the intermediate amide, the hydrolysis must be carefully controlled. stackexchange.com This can often be achieved by using milder reaction conditions or specific reagents that favor the formation of the amide without promoting the subsequent hydrolysis to the carboxylic acid. The pH of the reaction medium is a critical factor in determining the final product. stackexchange.com

| Condition | Intermediate Product | Final Product |

| Acid-catalyzed hydrolysis (e.g., HCl, H2SO4) | Amide | Carboxylic acid |

| Base-catalyzed hydrolysis (e.g., NaOH, KOH) | Amide | Carboxylate salt |

Transformations Involving the Benzothiazole Heterocycle

The benzothiazole ring system in this compound is a stable aromatic scaffold that can undergo various transformations, allowing for the modification of the core structure.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzothiazole nucleus is susceptible to electrophilic aromatic substitution (EAS). The fused thiazole (B1198619) ring acts as a deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. The position of substitution is directed by the electronic effects of the heterocyclic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commnstate.edulibretexts.orgmasterorganicchemistry.comyoutube.com For benzothiazole derivatives, electrophilic attack generally occurs on the benzene ring. The specific position of substitution can be influenced by the substituent at the 2-position. For 2-alkylbenzothiazoles, the directing effects would need to be considered in conjunction with the inherent reactivity of the benzothiazole system.

| Reaction | Reagents | Electrophile |

| Nitration | HNO3, H2SO4 | NO2+ |

| Halogenation | X2, FeX3 (X = Cl, Br) | X+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-X, AlX3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

Reactions at the Thiazole Nitrogen Atom

The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons and can act as a nucleophile. This allows for reactions such as N-alkylation.

Treatment of 2-substituted benzothiazoles with alkyl halides can lead to the formation of quaternary benzothiazolium salts. nih.govmdpi.com This N-alkylation reaction introduces a positive charge into the heterocyclic ring, which can significantly alter the chemical and physical properties of the molecule. For example, N-alkylation of 2-aminobenzothiazoles has been shown to be a strategy for developing novel anti-inflammatory agents. nih.gov In the case of 2-amino-1,3-benzothiazole, alkylation with α-iodoketones occurs at the endocyclic nitrogen atom. mdpi.com This suggests that the nitrogen at position 3 of the benzothiazole ring in this compound is a likely site for alkylation.

Enzymatic Transformations of Nitriles for Advanced Chemical Synthesis

The enzymatic transformation of nitriles represents a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of carboxylic acids and amides. These biocatalytic processes, operating under mild conditions, offer high selectivity and efficiency. The application of enzymes such as nitrilases and nitrile hydratases to substrates like this compound opens avenues for the production of valuable chemical intermediates.

Nitrilase-Catalyzed Hydrolysis

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, without the formation of an amide intermediate. This one-step conversion is a hallmark of nitrilase activity and offers a clean route to carboxylic acids.

In the context of this compound, a nitrilase-catalyzed hydrolysis would yield 2-Benzothiazolepropanoic acid. The reaction proceeds via nucleophilic attack of a cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile group. The resulting tetrahedral intermediate is then hydrolyzed by water molecules present in the active site, leading to the formation of the carboxylic acid and ammonia, and regeneration of the enzyme.

Hypothetical Nitrilase-Catalyzed Hydrolysis of this compound:

| Substrate | Enzyme | Product | Byproduct |

| This compound | Nitrilase | 2-Benzothiazolepropanoic acid | Ammonia |

This biocatalytic approach is advantageous as it typically occurs in aqueous systems under neutral to slightly alkaline pH and at ambient temperatures, thus minimizing energy consumption and the formation of hazardous byproducts often associated with chemical hydrolysis, which may require harsh acidic or basic conditions and high temperatures.

Nitrile Hydratase-Mediated Conversions

Nitrile hydratases (EC 4.2.1.84) are metalloenzymes, typically containing a non-heme iron or cobalt center, that catalyze the hydration of nitriles to their corresponding amides. researchgate.net This enzymatic conversion is highly specific and has been successfully implemented on an industrial scale for the production of acrylamide (B121943) and nicotinamide. researchgate.net

The application of a nitrile hydratase to this compound would result in the formation of 2-Benzothiazolepropanamide. The proposed mechanism involves the coordination of the nitrile nitrogen to the metal center in the enzyme's active site, which activates the nitrile group for nucleophilic attack by a coordinated water molecule or hydroxide (B78521) ion. This leads to the formation of the amide product.

Hypothetical Nitrile Hydratase-Mediated Conversion of this compound:

| Substrate | Enzyme | Product |

| This compound | Nitrile Hydratase | 2-Benzothiazolepropanamide |

This enzymatic route provides a direct and efficient method for the synthesis of amides, which are versatile intermediates in organic synthesis. The reaction conditions are generally mild, similar to those for nitrilases, making it an attractive green chemistry approach.

Enantioselective Biotransformations of Nitrile Substrates

Enzymatic transformations are renowned for their stereoselectivity, a feature of significant importance in the synthesis of chiral molecules, particularly for the pharmaceutical industry. Both nitrilases and nitrile hydratases can exhibit enantioselectivity, enabling the kinetic resolution of racemic nitriles.

In the case of a racemic mixture of a chiral derivative of this compound (e.g., with a substituent on the propane (B168953) chain), an enantioselective nitrilase could selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted. Similarly, an enantioselective nitrile hydratase could convert one enantiomer to the corresponding amide, while the other nitrile enantiomer remains. This process allows for the separation of enantiomers and the production of enantiomerically pure compounds.

Potential Enantioselective Biotransformation Pathways:

| Starting Material | Enzyme | Products |

| Racemic chiral this compound derivative | Enantioselective Nitrilase | (R)- or (S)-2-Benzothiazolepropanoic acid derivative + (S)- or (R)-2-Benzothiazolepropanenitrile derivative |

| Racemic chiral this compound derivative | Enantioselective Nitrile Hydratase | (R)- or (S)-2-Benzothiazolepropanamide derivative + (S)- or (R)-2-Benzothiazolepropanenitrile derivative |

The success of such resolutions is highly dependent on the specific enzyme and the structure of the substrate.

Derivatization for Synthetic Manipulation and Functionalization

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through derivatization of both the benzothiazole ring system and the propanenitrile side chain.

Modification of the Benzothiazolepropanenitrile Scaffold for Complex Molecule Construction

The benzothiazole ring is amenable to various chemical modifications, allowing for the construction of a diverse library of compounds. Electrophilic aromatic substitution reactions can introduce functional groups onto the benzene ring portion of the scaffold. For instance, nitration followed by reduction can introduce an amino group, which can be further functionalized. Halogenation can also be performed, providing a handle for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Furthermore, the nitrogen atom in the thiazole ring can be quaternized to form benzothiazolium salts. These salts can then undergo condensation reactions, for example, with aldehydes, to generate styryl dyes and other functional molecules.

Introduction of Diverse Functional Groups via Nitrile Reactivity

The nitrile group of this compound is a key functional handle for a wide range of chemical transformations beyond enzymatic hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine (3-(benzothiazol-2-yl)propan-1-amine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This primary amine is a valuable building block for the synthesis of amides, sulfonamides, and imines.

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone, introducing a new carbon-carbon bond and a carbonyl functionality.

Cyclization Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

These derivatization strategies highlight the synthetic utility of this compound as a starting material for the creation of a wide array of more complex and functionally diverse molecules.

Advanced Analytical Characterization in Chemical Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups and fingerprint of a molecule. These methods measure the vibrational energy of molecular bonds, which are unique to the compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-Benzothiazolepropanenitrile, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the benzothiazole (B30560) ring, the propyl chain, and the nitrile group.

Key expected vibrational bands for this compound would include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, indicating the C-H bonds of the benzene (B151609) part of the benzothiazole ring.

Aliphatic C-H Stretching: Absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the methylene (B1212753) (-CH₂-) groups of the propanenitrile chain.

Nitrile (C≡N) Stretching: A sharp, intense absorption band is characteristic of the nitrile group, typically found in the 2200-2260 cm⁻¹ region. This is a key diagnostic peak for the compound.

C=N and C=C Stretching: The benzothiazole ring contains both C=N and C=C bonds, which would produce a series of bands in the 1450-1650 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands from various bending and stretching vibrations (including C-S stretching), which is unique to the molecule and serves as a "fingerprint" for identification.

While specific experimental data for this compound is not widely published, analysis of related benzothiazole derivatives supports these expected absorption regions advancechemjournal.comchemistryjournal.injapsonline.comresearchgate.netrsc.org.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260 - 2200 | Sharp, Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| Benzothiazole C=N | Stretching | 1650 - 1550 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light from a laser source and analyzing the frequency shift of the scattered light. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C bonds of the aromatic ring and the C-S bond within the thiazole (B1198619) ring. The nitrile (C≡N) stretch also typically gives a strong and easily identifiable Raman signal. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the propanenitrile chain.

The expected signals are:

Aromatic Protons: The four protons on the benzene portion of the benzothiazole ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Due to their different positions, they would likely appear as a complex multiplet pattern.

Aliphatic Protons: The four protons of the ethyl bridge (-CH₂-CH₂-) would show two distinct signals. The methylene group adjacent to the benzothiazole ring (-N=C-CH₂-) would be expected to resonate at a different chemical shift than the methylene group adjacent to the nitrile group (-CH₂-CN). These would likely appear as triplets due to coupling with each other, in the range of δ 2.5-3.5 ppm.

Analysis of similar benzothiazole structures in the literature helps in predicting these chemical shift ranges advancechemjournal.comchemistryjournal.inijsrp.orgresearchgate.netresearchgate.net.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (4H) | 7.0 - 8.5 | Multiplet |

| -CH₂-CN (2H) | ~2.7 - 3.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 10 signals would be expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the 10 unique carbon atoms.

The expected chemical shifts are:

Benzothiazole Carbons: The seven carbons of the benzothiazole ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon atom of the C=N bond (C2) appearing most downfield.

Propanenitrile Carbons: The aliphatic carbons (-CH₂-CH₂-CN) would appear in the upfield region. The nitrile carbon (-C≡N) has a characteristic chemical shift around δ 115-125 ppm. The two methylene carbons would appear further upfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Benzothiazole C2) | 160 - 170 |

| Aromatic Carbons (6C) | 110 - 155 |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Benzothiazole-CH₂- | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, it would definitively confirm the coupling between the two adjacent methylene groups in the propanenitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to assign each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule. For instance, it would show correlations between the protons of the methylene group adjacent to the benzothiazole ring and the C2 carbon of the ring, confirming the attachment point of the propanenitrile chain beilstein-journals.org.

Through the systematic application of these advanced analytical methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical or biological studies.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound (Molecular Formula: C₁₀H₈N₂S, Molecular Weight: 188.25 g/mol ), several mass spectrometric techniques would be employed for comprehensive analysis.

Electrospray ionization is a soft ionization technique ideal for polar and thermally labile molecules. In the analysis of benzothiazole derivatives, ESI is often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and structural confirmation. nih.govresearchgate.net For this compound, analysis would typically be performed in positive ion mode, as the nitrogen atom in the thiazole ring can be readily protonated.

The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 189. Collision-induced dissociation (CID) of this precursor ion would likely lead to characteristic fragment ions. The primary fragmentation pathway is anticipated to be the cleavage of the bond between the benzothiazole ring and the propanenitrile side chain. This would result in the formation of a stable benzothiazole cation.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| 189 | 136 | Benzothiazole cation |

| 189 | 109 | Fragment from benzothiazole ring cleavage |

| 189 | 65 | Further fragmentation product |

Note: This data is predictive and based on fragmentation patterns of similar 2-substituted benzothiazoles.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. scispace.comnih.gov The volatility of this compound makes it a suitable candidate for GC-MS analysis. In this technique, molecules are ionized by electron impact (EI), which is a high-energy process that causes extensive fragmentation. chemguide.co.uklibretexts.org

The resulting mass spectrum would show a molecular ion peak (M⁺•) at m/z 188, confirming the molecular weight. The fragmentation pattern would provide valuable structural information. Key fragmentations would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the benzothiazole ring, leading to the loss of a cyanomethyl radical (•CH₂CN) and formation of a resonance-stabilized cation.

Ring Fragmentation: Characteristic fragmentation of the benzothiazole ring system itself.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure / Fragment Lost |

|---|---|

| 188 | [C₁₀H₈N₂S]⁺• (Molecular Ion) |

| 148 | [M - CH₂CN]⁺ |

| 135 | [C₇H₅NS]⁺• (Benzothiazole radical cation) |

| 108 | [C₆H₄S]⁺• |

Note: This data is predictive and based on established principles of mass spectral fragmentation.

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a versatile tool for analyzing a wide range of compounds in complex mixtures. nih.govwaters.com For this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to promote ionization. nih.govmac-mod.com

The MS detector, typically an ESI source coupled to a triple quadrupole or ion trap analyzer, would provide high sensitivity and selectivity. acs.orgnih.gov The method would allow for the quantification of this compound in various matrices by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, such as the transition from m/z 189 to m/z 136.

Advanced Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for GC or enhanced ionization for MS. jfda-online.comyoutube.com

While this compound is likely volatile enough for direct GC-MS analysis, derivatization could be explored to improve chromatographic peak shape or enhance detector response. gcms.cz A potential, though indirect, strategy for this compound could involve the chemical transformation of the nitrile group.

Hydrolysis and Esterification/Silylation: The nitrile group (-CN) could be hydrolyzed to a carboxylic acid (-COOH). This resulting acid, being less volatile, would then require derivatization. Common methods include:

Esterification: Reaction with an alcohol (e.g., methanol with an acid catalyst) to form a more volatile methyl ester.

Silylation: Reaction with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com This significantly increases volatility and thermal stability.

This two-step process would alter the retention time and mass spectrum, potentially aiding in confirmation or resolving it from interfering compounds in a complex matrix.

Table 3: Potential Derivatization Reagents for GC Analysis (Post-Hydrolysis)

| Functional Group Targeted | Derivatization Reaction | Reagent Example | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid (from Nitrile) | Esterification | Methanol / HCl | Methyl Ester |

In LC-MS, derivatization is primarily used to enhance ionization efficiency and, consequently, detection sensitivity, particularly for compounds that ionize poorly under standard ESI or APCI conditions. sigmaaldrich.com For this compound, while the benzothiazole nitrogen provides a site for protonation, derivatization could be employed to introduce a permanently charged group or a moiety that is more easily ionized.

A hypothetical strategy could involve a reaction that targets the benzothiazole ring system or the nitrile group to attach a "charge tag." For instance, reagents could be designed to react specifically with the nitrile group to introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge. This would ensure strong signal intensity in positive-ion ESI-MS, significantly lowering detection limits. Such strategies are particularly useful for trace-level analysis in complex biological or environmental samples.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for the solid-state structure determination of this compound.

Despite a thorough investigation, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound has been reported or is publicly available at this time. While crystal structures for related benzothiazole derivatives exist, data for the title compound, this compound, is not available. Therefore, a detailed analysis of its three-dimensional molecular structure and crystal packing through X-ray crystallography cannot be provided.

Applications in Advanced Materials and Chemical Synthesis Research

2-Benzothiazolepropanenitrile as a Key Building Block in Multi-Step Organic Synthesis

The reactivity of the benzothiazole (B30560) nucleus, combined with the versatile chemistry of the nitrile group and the adjacent methylene (B1212753) protons, establishes this compound as a significant intermediate in organic synthesis. Its utility is particularly evident in its capacity to serve as a precursor for a diverse array of more complex molecular architectures.

While direct research on this compound is specific, the closely related compound, 2-cyanomethyl-1,3-benzothiazole, has been extensively studied, and its reactions provide a strong indication of the synthetic potential of this compound. The active methylene group adjacent to the nitrile function is a key site of reactivity, enabling a variety of condensation and cyclization reactions. For instance, 2-cyanomethyl-1,3-benzothiazole has been utilized as a starting material for the synthesis of new pyrido[2,1-b]benzothiazoles, 2-aminoquinolines, coumarins, and cyclohexane (B81311) derivatives nih.gov. These transformations typically involve reactions with α,β-unsaturated nitriles, aldehydes, and ketones.

Furthermore, derivatives of 2-cyanomethyl-benzothiazole have been employed in the synthesis of various heterocyclic compounds, including pyridopyrimidine, chromenopyridine, oxazole, diazepinone, thiophene, and thienopyridine derivatives scispace.comeurjchem.com. The synthetic strategies often exploit the reactivity of the cyanoacetyl group, which can be generated from the cyanomethyl precursor. These examples underscore the potential of this compound to act as a versatile precursor for a wide range of complex heterocyclic systems, which are of interest for their potential biological and pharmaceutical activities.

The chemical functionalities present in this compound allow for its use as an intermediate in the synthesis of various functionalized organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amides and other nitrogen-containing compounds. The benzothiazole ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups.

Research on related benzothiazole derivatives has demonstrated their role as synthetic intermediates. For example, the synthesis of 2-substituted benzothiazoles is a common theme in organic chemistry, with numerous methods developed for their preparation from precursors like 2-aminothiophenol (B119425) pcbiochemres.com. Once formed, these 2-substituted benzothiazoles can be further modified. The cyanoalkyl group in this compound offers a reactive handle for chain extension and the introduction of other functionalities, making it a valuable intermediate for creating a library of novel organic molecules for screening in various applications.

Integration into Polymeric Structures and Material Science Research

The incorporation of heterocyclic moieties like benzothiazole into polymeric structures is a recognized strategy for developing materials with tailored electronic, optical, and thermal properties.

There is a growing demand for advanced polymer materials with high performance and specific functionalities eurjchem.com. While specific examples of the use of this compound as a monomer in specialty polymer synthesis are not extensively documented in the literature, its chemical structure suggests potential in this area. The nitrile group could potentially be involved in polymerization reactions, for instance, through cyclotrimerization to form triazine-based networks, or it could be chemically modified to introduce a polymerizable group such as a vinyl or an acrylate (B77674) function.

The benzothiazole ring itself can be incorporated into the main chain or as a pendant group in polymers, contributing to their thermal stability and specific optical properties. Further research is required to fully explore the potential of this compound as a monomer or co-monomer in the synthesis of specialty polymers for advanced applications.

The benzothiazole core is a well-known chromophore and is found in a variety of dyes and pigments. Research has demonstrated the synthesis of new disperse azo dyes derived from 2-cyanomethyl benzothiazole. These dyes have been successfully used for printing on polyester (B1180765) and nylon 6 fabrics, exhibiting good color strength and fastness properties researchgate.net. The electron-withdrawing nature of the benzothiazole ring system makes it an excellent component in the design of azo dyes. The propanenitrile group in this compound can be envisaged to play a similar role as a precursor to coupling components in dye synthesis.

In the field of optoelectronics, conjugated organic materials containing electron-donating and electron-accepting units are of significant interest. Benzothiadiazole, a related heterocyclic system, is a widely used acceptor unit in the design of conjugated polymers for organic solar cells and light-emitting diodes due to its strong electron-withdrawing ability polyu.edu.hk. The benzothiazole moiety shares some of these electron-accepting characteristics. Therefore, materials derived from this compound could potentially be explored for their optoelectronic properties, where the benzothiazole unit acts as an electron-accepting component in donor-acceptor type materials.

Development of Chemical Probes and Reagents

The inherent fluorescence of many benzothiazole derivatives has led to their widespread use in the development of chemical probes for the detection of various analytes. The photophysical properties of the benzothiazole scaffold can be modulated by substitution, making it a versatile platform for sensor design.

Benzothiazole-based fluorescent probes have been successfully developed for the detection of a range of species, including metal ions like Hg²⁺ and Cu²⁺, and biologically relevant molecules such as cysteine nih.govresearchgate.net. These probes often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the analyte causes a detectable change in the fluorescence signal.

Applications as Imaging Reagents in Non-Biological Systems

While the broader class of benzothiazoles has been investigated for biological imaging, specific data on the application of this compound as an imaging reagent in non-biological systems is not extensively available in current research literature. The inherent fluorescence of the benzothiazole moiety suggests potential, but dedicated studies on this particular compound for non-biological imaging applications, such as materials science or environmental sensing, are yet to be prominently featured.

Contribution to Luminescent and Electroluminescent Device Research

The field of organic electronics has seen the exploration of various heterocyclic compounds for their potential in luminescent and electroluminescent devices. While benzothiazole derivatives, in general, are known to possess properties suitable for such applications, specific research detailing the contribution and performance of this compound in the fabrication of luminescent materials or as a component in electroluminescent devices remains limited. Further investigation is required to ascertain its specific role and efficacy in this domain.

Fundamental Mechanistic Studies in Organic Chemistry

Understanding the underlying reaction mechanisms and structure-reactivity relationships is paramount for the strategic design of novel synthetic methodologies and functional molecules.

Elucidation of Reaction Mechanisms Involving the Benzothiazolepropanenitrile Framework

Detailed mechanistic studies specifically focused on the reaction pathways involving the this compound framework are not widely documented. While general synthetic routes to benzothiazoles are well-established, in-depth investigations into the kinetics, intermediates, and transition states of reactions where the propanenitrile side chain plays a crucial role are areas that warrant further exploration. Such studies would be invaluable for optimizing reaction conditions and expanding the synthetic utility of this compound.

Investigation of Structure-Reactivity Relationships in Novel Transformations

Q & A

Q. Advanced

- DFT calculations : Model transition states and activation energies for reactions like nucleophilic substitutions .

- Machine learning (ML) : Train models on existing benzothiazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

- Cheminformatics platforms : Use tools like RDKit to generate synthetic accessibility scores for proposed derivatives .

How do researchers evaluate the stability of this compound under varying storage and experimental conditions?

Q. Basic

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity tests : Expose compounds to UV-Vis light and track nitrile group stability via IR spectroscopy .

What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

Q. Advanced

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values .

- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .

- Principal component analysis (PCA) : Identify structural features correlating with potency in high-dimensional datasets .

How can researchers reconcile discrepancies between computational predictions and experimental results for this compound derivatives?

Q. Advanced

- Force field refinement : Adjust parameters in molecular dynamics simulations to better match experimental bond lengths .

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) .

- Hybrid QM/MM approaches : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.